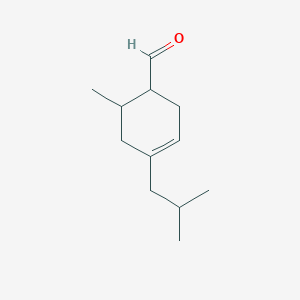
4-Isobutyl-6-methylcyclohex-3-enecarbaldehyde
カタログ番号 B8302965
分子量: 180.29 g/mol
InChIキー: KCXNPTINLLDAKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08999914B2
Procedure details


Crotonaldehyde cis/trans (16 g, 230 mmol) was dissolved in methylene chloride and cooled to −30° C. With stirring, and under nitrogen, BF3.OEt2 (3.6 ml, 29 mmol) was added gradually. A solution of 5-methyl-3-methylenehex-1-ene 2 (21 g, 191 mmol) in methylene chloride (50 ml) was then added at −30° C. over 1 h and the pot allowed to warm to −20° C. The solution was stirred at this temperature for a further 1.5 h before being poured onto 2M NaOH (100 ml). After brief agitation the phases were separated and the lower organic phase washed with water (100 ml) and brine (2×100 ml). The combined aqueous phases were extracted with MTBE (150 ml), phase separated and the upper organic part washed to neutral with brine. The organic phases were combined, dried (Na2SO4) and concentrated in vacuo to afford 3b as a pale yellow oil (33 g, 94% yield; 98% pure). The product was used in the next steps without further purification.


Name
5-methyl-3-methylenehex-1-ene
Quantity
21 g
Type
reactant
Reaction Step Three




Name
Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[CH:1](=[O:5])/[CH:2]=[CH:3]/[CH3:4].B(F)(F)F.CCOCC.[CH3:15][CH:16]([CH3:22])[CH2:17][C:18](=[CH2:21])[CH:19]=[CH2:20].[OH-].[Na+]>C(Cl)Cl>[CH2:17]([C:18]1[CH2:21][CH:3]([CH3:4])[CH:2]([CH:1]=[O:5])[CH2:20][CH:19]=1)[CH:16]([CH3:22])[CH3:15] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
3.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
Step Three
|
Name
|
5-methyl-3-methylenehex-1-ene
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(C=C)=C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
With stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to −20° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The solution was stirred at this temperature for a further 1.5 h
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After brief agitation the phases were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the lower organic phase washed with water (100 ml) and brine (2×100 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined aqueous phases were extracted with MTBE (150 ml), phase
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the upper organic part washed to neutral with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)C1=CCC(C(C1)C)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 33 g | |
| YIELD: PERCENTYIELD | 94% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
